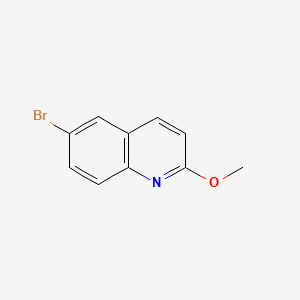

6-Bromo-2-methoxyquinoline

Description

Properties

IUPAC Name |

6-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTKKEMYFUMFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443139 | |

| Record name | 6-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99455-05-7 | |

| Record name | 6-Bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-methoxyquinoline CAS number 99455-05-7

An In-depth Technical Guide to 6-Bromo-2-methoxyquinoline (CAS: 99455-05-7)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and application of this versatile chemical intermediate. The protocols and mechanistic discussions are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Compound Profile and Physicochemical Properties

This compound is a substituted quinoline, a heterocyclic aromatic scaffold that is a cornerstone of many pharmacologically active compounds.[1] The strategic placement of a methoxy group at the 2-position and a bromine atom at the 6-position makes it a highly valuable and versatile building block. The electron-donating methoxy group influences the electronic properties of the quinoline ring, while the bromine atom serves as a key functional handle for a wide range of cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[1][2]

This compound is primarily utilized as an intermediate in organic and medicinal chemistry.[3] For instance, the closely related derivative, 3-benzyl-6-bromo-2-methoxyquinoline, is a key intermediate in the synthesis of Bedaquiline, a potent drug for treating tuberculosis.[4][5][6] This highlights the importance of the this compound scaffold in developing novel therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99455-05-7 | [7][8] |

| Molecular Formula | C₁₀H₈BrNO | [7][9] |

| Molecular Weight | 238.08 g/mol | [7][9] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 90-94 °C | [10] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, methanol, and ethanol. | [3][10] |

| IUPAC Name | This compound | [7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the O-methylation of its corresponding quinolone precursor, 6-bromo-2(1H)-quinolone.

Synthetic Workflow: O-Methylation

The conversion from a quinolone to a methoxyquinoline is a critical step that alters the compound's reactivity, transforming a lactam into a more versatile ether functional group, which is less prone to N-alkylation side reactions in subsequent steps.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]

- 4. chembk.com [chembk.com]

- 5. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]

- 6. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 96% | Fisher Scientific [fishersci.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. prepchem.com [prepchem.com]

6-Bromo-2-methoxyquinoline molecular weight and formula

An In-depth Technical Guide to 6-Bromo-2-methoxyquinoline for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its quinoline core represents a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds. The strategic placement of a bromine atom at the 6-position and a methoxy group at the 2-position provides two distinct points for chemical modification. This dual functionality makes this compound an exceptionally versatile building block for the synthesis of a diverse array of more complex molecules. For researchers and professionals in drug development, this compound serves as a valuable starting material for creating libraries of novel compounds to be screened for therapeutic activity.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [1][2] |

| Molecular Weight | 238.08 g/mol | [1][2][3] |

| CAS Number | 99455-05-7 | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 90-94 °C | [5] |

| Canonical SMILES | COC1=NC2=C(C=C1)C=C(C=C2)Br | [1] |

| InChIKey | KBTKKEMYFUMFSJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the methylation of 6-bromo-2-[1H]-quinolone. This process is a cornerstone for researchers requiring a reliable supply of the title compound for further investigation.

Experimental Protocol: Methylation of 6-bromo-2-[1H]-quinolone[5]

Principle: This synthesis relies on an O-methylation reaction. 6-bromo-2-[1H]-quinolone exists in tautomeric equilibrium with its quinolin-2-ol form. A strong methylating agent, such as trimethyloxonium tetrafluoroborate, is used to introduce a methyl group onto the oxygen atom, yielding the desired 2-methoxy product. The reaction is performed under an inert atmosphere to prevent unwanted side reactions.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 2.90 g of 6-bromo-2-[1H]-quinolone and 2.10 g of trimethyloxonium tetrafluoroborate.

-

Solvent Addition: Add 50 cm³ of dichloromethane to the mixture.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas and maintain it under a nitrogen atmosphere throughout the reaction.

-

Reaction: Stir the mixture at room temperature for 48 hours.

-

Quenching: After 48 hours, carefully add 20 cm³ of aqueous 10% sodium hydroxide to the reaction mixture to neutralize the excess methylating agent and any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with two 40 cm³ portions of dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting residue from petroleum ether (boiling point 60-80 °C) to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7] this compound serves as a key intermediate in the synthesis of novel therapeutic agents. The bromine atom at the 6-position is particularly useful for introducing further molecular complexity through cross-coupling reactions, while the methoxy group at the 2-position influences the electronic properties and metabolic stability of the molecule.

A notable application of related compounds is in the development of antitubercular agents. For instance, 3-benzyl-6-bromo-2-methoxyquinoline is an intermediate in the synthesis of Bedaquiline, a drug used to treat multidrug-resistant tuberculosis.[8][9][10] This highlights the potential of the this compound core in developing drugs for infectious diseases.

Furthermore, quinoline derivatives have been investigated as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various malignancies.[6] By serving as a starting point for the synthesis of diverse quinoline analogs, this compound enables the exploration of structure-activity relationships and the optimization of lead compounds targeting such pathways.

Caption: Drug discovery workflow using this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) before use.[11]

Hazard Identification: [1][3][11]

-

GHS Pictogram: Warning

-

Hazard Statements:

Precautionary Measures: [4][11]

-

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

First-Aid Measures: [4][11][12]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of chemical synthesis. Its unique structural features provide a robust platform for the development of novel compounds with significant potential in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists to fully harness its capabilities in advancing scientific innovation.

References

- PrepChem.com. Synthesis of this compound.

- PubChem. This compound | C10H8BrNO | CID 10657538.

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Synthink. 3-Benzyl-6-bromo-2-methoxyquinoline.

- Taylor & Francis Online. Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds.

- PubChem. 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032.

- NINGBO INNO PHARMCHEM CO.,LTD. 6-Methoxyquinoline: Comprehensive Overview and Applications.

- ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. aksci.com [aksci.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]

6-Bromo-2-methoxyquinoline solubility in organic solvents

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methoxyquinoline in Organic Solvents

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. Poorly characterized solubility can lead to significant challenges in reaction optimization, purification, formulation, and ultimately, bioavailability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. Eschewing a simple data sheet, this document delivers a foundational understanding of the molecular characteristics governing solubility, provides detailed, field-proven experimental protocols for its quantitative determination, and presents a logical workflow for systematic solubility assessment.

Introduction: The Strategic Importance of Solubility Profiling

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical attribute that profoundly influences its entire development lifecycle.[1] For a key intermediate like this compound, a derivative of the privileged quinoline scaffold, solubility data is not merely a physical constant; it is actionable intelligence.[2] It dictates the choice of solvents for synthesis and purification, impacts the feasibility of formulation strategies, and provides early insights into potential bioavailability challenges.[3][4][5]

Conducting solubility screening in the early stages of development allows for the timely identification and mitigation of potential roadblocks, saving invaluable resources and preventing late-stage failures.[4] This guide is structured to empower the researcher with both the theoretical knowledge and the practical, validated methodologies required to generate a robust solubility profile for this compound.

Physicochemical Profile of this compound

A precise understanding of a compound's fundamental properties is the prerequisite for any solubility investigation. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 99455-05-7 | [6] |

| Molecular Formula | C₁₀H₈BrNO | [6] |

| Molecular Weight | 238.08 g/mol | [6] |

| Structure |  | [6] |

Theoretical Solubility Considerations: A “Like Dissolves Like” Analysis

While empirical data is the gold standard, a theoretical assessment based on molecular structure provides a predictive framework for selecting appropriate solvents for testing. The principle of "like dissolves like" posits that substances with similar polarities are more likely to be soluble in one another.[7][8]

The structure of this compound presents several features that influence its polarity and, by extension, its solubility:

-

Quinoline Core: The heterocyclic aromatic quinoline ring system contains a nitrogen atom, which introduces a dipole moment and allows for potential hydrogen bonding as an acceptor, lending it a degree of polarity.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen-bond acceptor. Methoxy groups generally enhance solubility in organic solvents compared to their hydroxyl counterparts due to a reduction in the compound's crystal lattice energy.[9]

-

Bromo Group (-Br): The bromine atom adds to the molecule's overall polarizability and molecular weight. While it is an electronegative atom, its contribution to polarity is less significant than that of the methoxy group. Its presence primarily influences van der Waals forces.

Based on this analysis, a qualitative solubility prediction can be made:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar quinoline and methoxy functionalities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can act as hydrogen bond donors to the quinoline nitrogen and methoxy oxygen.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The overall polarity of the this compound molecule is likely too high for significant dissolution in purely nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, as these solvents can dissolve moderately polar compounds.

Experimental Determination of Solubility: A Validated Workflow

Since readily available quantitative data is limited, experimental determination is crucial. The following sections provide a detailed protocol for the equilibrium shake-flask method, considered the gold standard for thermodynamic solubility, and an overview of high-throughput alternatives.[10][11]

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method is designed to measure the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[12]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; a good starting point is to add approximately 5-10 mg of solid to 1 mL of the chosen solvent. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation.

-

Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours. This duration is essential to ensure that thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter directly into a clean vial for analysis. This step is crucial to remove any undissolved microscopic particles that could falsely elevate the measured concentration. Discard the first few drops of the filtrate to avoid any potential adsorption effects from the filter membrane.

-

Sample Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted filtrate using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. Determine the concentration of this compound by comparing the analytical response to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

Self-Validation and Trustworthiness:

-

Visual Confirmation: Always ensure undissolved solid is present in the equilibration vial before sampling.

-

Time to Equilibrium: To validate the 24-48 hour timeframe, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau, indicating that equilibrium has been reached.[12]

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.

High-Throughput Screening (HTS) Methods

For early-stage discovery where compound availability is limited, HTS methods offer a faster, more material-sparing alternative, though they typically measure kinetic solubility rather than thermodynamic solubility.[13][14]

-

Nephelometry: This technique measures the light scattered by undissolved particles (precipitate) in a solution.[3][15] A stock solution of the compound in a miscible solvent like DMSO is added to the aqueous or organic solvent in a microtiter plate. The point at which precipitation occurs, detected by an increase in light scattering, corresponds to the kinetic solubility limit.

Logical Workflow for Solubility Assessment

The choice of method depends on the stage of research and the required precision. The following diagram outlines a logical workflow for assessing the solubility of this compound.

Caption: A logical workflow for the systematic determination of solubility.

Data Presentation

Quantitative solubility data should be presented clearly and concisely to facilitate comparison across different solvent systems.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Acetonitrile | 25 | |||

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Chlorinated | Dichloromethane (DCM) | 25 | ||

| Nonpolar | Toluene | 25 | ||

| n-Hexane | 25 |

Conclusion

References

- BMG LABTECH. (2023, April 6).

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

- Solubility of Things. (2025, July 31). Solubility in drug discovery: Significance and symbolism. [Link]

- Semantic Scholar.

- ChemBK. (2024, April 9). 6-Bromo-2-methoxy-3-benzylquinoline. [Link]

- Pan, L., et al. (2007). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 96(11), 3054-3069. [Link]

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- PubChem. This compound. [Link]

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

- Popiołek, Ł., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(16), 4947. [Link]

- Matheson, L. E., & Hu, M. W. (1993). The development of a predictive method for the estimation of flux through polydimethylsiloxane membranes. IV. Application to a series of substituted quinolines. Pharmaceutical Research, 10(6), 839-842. [Link]

- Home Sunshine Pharma. 3-benzyl-6-bromo-2-methoxyquinoline CAS 654655-69-3. [Link]

- RSIS Intern

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3).

- ResearchGate. Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. [Link]

- ResearchGate. The structures of the substituted quinolines. [Link]

- Chemistry Steps. Solubility of Organic Compounds. [Link]

- Khan Academy. Solubility of organic compounds. [Link]

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

- ResearchGate. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. [Link]

- Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]

- NIH National Center for Biotechnology Information. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

- ResearchGate. Influence of Methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid. [Link]

- Beilstein Journals. BJOC - Search Results. [Link]

- BYJU'S. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. nbinno.com [nbinno.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Solubility in drug discovery: Significance and symbolism [wisdomlib.org]

- 6. This compound | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. rsisinternational.org [rsisinternational.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

1H NMR spectrum of 6-Bromo-2-methoxyquinoline

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2-methoxyquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. As a definitive structural elucidation tool, ¹H NMR spectroscopy offers unparalleled insight into the molecular architecture of substituted quinolines.[1] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data report. It establishes the theoretical groundwork for spectral interpretation, provides a detailed, proton-by-proton prediction of the chemical shifts and coupling patterns, and outlines a robust, self-validating experimental protocol for acquiring high-quality data. The causality behind spectral phenomena—grounded in the electronic effects of the methoxy and bromine substituents—is explained in detail. All theoretical claims and protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals.[1] The specific compound, this compound (C₁₀H₈BrNO), serves as a versatile intermediate. The bromine atom at the C-6 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group at the C-2 position modulates the electronic properties and potential metabolic stability of derivative compounds.

Given its role as a foundational precursor, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the primary analytical method for this purpose, providing a detailed electronic and topological fingerprint of the molecule.[2] This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a framework for both predicting and interpreting experimental results.

Foundational Principles: ¹H NMR of the Quinoline Core

Understanding the ¹H NMR spectrum of this compound requires an appreciation for the intrinsic properties of the parent quinoline ring. Protons on this heterocyclic system typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] Their precise chemical shifts are governed by several factors:

-

Anisotropic Effects: The aromatic rings induce a magnetic field that deshields protons on the periphery, shifting them downfield.[3]

-

Electronegativity of Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly deshields adjacent protons, particularly H-2 and, to a lesser extent, H-8 (a peri-effect).[1]

-

Spin-Spin (J-Coupling): Protons on the same ring exhibit scalar coupling, which splits their signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides direct information about the connectivity and relative positions of protons.[4]

-

Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H-3 and H-4) is typically the largest, around 7-9 Hz.

-

Meta coupling (⁴JHH): Coupling between protons separated by one carbon (e.g., H-5 and H-7) is much smaller, typically 1-3 Hz.[5]

-

Para coupling (⁵JHH): Coupling across four bonds is usually negligible or less than 1 Hz.

-

Spectral Analysis: A Predicted ¹H NMR Spectrum of this compound

The introduction of a bromine atom at C-6 and a methoxy group at C-2 imposes significant and predictable electronic perturbations on the quinoline core, allowing for a detailed spectral prediction.

-

-OCH₃ Group (C-2): The methoxy group is a strong electron-donating group (EDG) through resonance, shielding protons on the pyridine ring. Its protons will appear as a sharp singlet far upfield from the aromatic signals.

-

-Br Atom (C-6): The bromine atom is an electron-withdrawing group (EWG) through induction but can be weakly electron-donating through resonance. Its primary effect is on the protons of the carbocyclic (benzene) ring.

Based on these principles and data from analogous substituted quinolines, the following spectral assignments can be predicted for a sample dissolved in CDCl₃.[6][7]

Detailed Proton Assignments

-

Methoxy Protons (-OCH₃): This signal will appear as a sharp singlet, integrating to 3H, at approximately δ 4.0-4.1 ppm . The absence of adjacent protons ensures it is not split.

-

H-3: This proton is ortho to the C-2 methoxy group. The EDG nature of the methoxy group will shield H-3 significantly, shifting it upfield relative to unsubstituted quinoline. It is coupled only to H-4.

-

Predicted Chemical Shift: ~δ 6.8-6.9 ppm

-

Predicted Multiplicity: Doublet (d)

-

Predicted Coupling Constant: ³J(H3-H4) ≈ 8.5-9.0 Hz

-

-

H-4: This proton is coupled only to H-3. It is less affected by the C-2 methoxy group than H-3.

-

Predicted Chemical Shift: ~δ 7.9-8.0 ppm

-

Predicted Multiplicity: Doublet (d)

-

Predicted Coupling Constant: ³J(H4-H3) ≈ 8.5-9.0 Hz

-

-

H-5: This proton is ortho to the C-6 bromine. It experiences ortho coupling with H-7 (which is absent) and meta coupling with H-7. It is ortho to the fusion carbon and is coupled to H-7. It is ortho to the bromine at C-6. Based on data for 6-bromoquinoline, this proton is significantly affected.[8] It will be coupled only to H-7.

-

Predicted Chemical Shift: ~δ 7.8-7.9 ppm

-

Predicted Multiplicity: Doublet (d)

-

Predicted Coupling Constant: ³J(H5-H7) - This is an error in reasoning. H5 is coupled to H7 via a ⁴J meta coupling. The primary coupling is ortho to H-missing. Let's re-evaluate based on the structure. H-5 is ortho to the bromine at C6. It has one ortho proton neighbor, H-missing, and one meta proton neighbor, H-7. This is incorrect. H-5 is adjacent to the bromine at C-6. It has one ortho neighbor (H-missing) and one meta neighbor (H-7). Let's re-examine the structure. The protons are at positions 3, 4, 5, 7, 8.

-

Let's re-analyze the carbocyclic ring protons: H-5, H-7, H-8.

-

H-8: This proton is ortho to H-7. It is also subject to a peri-interaction with the nitrogen, which deshields it.

-

H-7: This proton is ortho to H-8 and meta to H-5. It will be split by both.

-

H-5: This proton is meta to H-7 and para to H-8. It will appear as a signal primarily split by its meta-relationship to H-7 and potentially a small para coupling to H-8.

-

Let's refine the predictions for the carbocyclic ring based on known patterns in 6-substituted quinolines.[8]

-

-

H-8: This proton is ortho to H-7. It is furthest from the substituents and mainly influenced by the ring nitrogen.

-

Predicted Chemical Shift: ~δ 8.0-8.1 ppm

-

Predicted Multiplicity: Doublet (d)

-

Predicted Coupling Constant: ³J(H8-H7) ≈ 9.0 Hz

-

-

H-7: This proton is ortho to H-8 and meta to the bromine at C-6 and meta to H-5. It will be split by H-8 (ortho) and H-5 (meta).

-

Predicted Chemical Shift: ~δ 7.6-7.7 ppm

-

Predicted Multiplicity: Doublet of doublets (dd)

-

Predicted Coupling Constants: ³J(H7-H8) ≈ 9.0 Hz, ⁴J(H7-H5) ≈ 2.0 Hz

-

-

H-5: This proton is ortho to the bromine at C-6 and will be the most deshielded proton in the carbocyclic ring. It is coupled meta to H-7.

-

Predicted Chemical Shift: ~δ 8.1-8.2 ppm

-

Predicted Multiplicity: Doublet (d) (or a narrow doublet due to small meta coupling)

-

Predicted Coupling Constant: ⁴J(H5-H7) ≈ 2.0 Hz

-

Data Presentation: Summary of Predicted ¹H NMR Parameters

The predicted data for this compound in CDCl₃ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| -OCH₃ | 4.05 | 3H | s (singlet) | N/A |

| H-3 | 6.85 | 1H | d (doublet) | ³J(H3-H4) = 8.8 |

| H-4 | 7.95 | 1H | d (doublet) | ³J(H4-H3) = 8.8 |

| H-7 | 7.65 | 1H | dd (dd) | ³J(H7-H8) = 9.0, ⁴J(H7-H5) = 2.2 |

| H-8 | 8.05 | 1H | d (doublet) | ³J(H7-H8) = 9.0 |

| H-5 | 8.15 | 1H | d (doublet) | ⁴J(H5-H7) = 2.2 |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, interpretable ¹H NMR spectrum. The following procedure is a self-validating system designed to minimize artifacts and maximize signal-to-noise.

Step 1: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.

-

Massing: Accurately weigh 5-10 mg of purified this compound. Using a sufficient quantity is crucial to avoid spectra dominated by contaminants like water and grease.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. Deuterated solvents are used because they are "invisible" in ¹H NMR.[9]

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube securely and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube. This prevents magnetic field distortions caused by suspended solids.

Step 2: NMR Spectrometer Setup and Data Acquisition

These parameters are based on a standard 400 or 500 MHz spectrometer.[10][11]

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is a critical step to achieve narrow, symmetrical peak shapes and high resolution.

-

Parameter Optimization:

-

Pulse Width: Use a calibrated 90° pulse width to ensure uniform excitation across the spectral width. For routine 1D spectra, a smaller flip angle (e.g., 30-45°) is often used to allow for a shorter relaxation delay.[12]

-

Spectral Width (SW): Set the spectral width to encompass all expected proton signals, typically from -1 to 10 ppm for this type of molecule.

-

Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a delay of 1-2 seconds for qualitative spectra. For accurate integration, a longer delay of at least 5 times the longest T₁ relaxation time is required.[10]

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

-

Step 3: Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm) to its known value.

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.[9]

Experimental Workflow Diagram

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete and unambiguous assignment of every proton in the molecule. The predictable electronic influences of the methoxy and bromine substituents result in a well-resolved spectrum with distinct signals for each of the six unique proton environments. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity spectra, confirming the identity and purity of this important chemical intermediate and enabling the confident advancement of their research and development objectives.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.

- University of Leicester. (n.d.). NMR Sample Preparation.

- Boston University. (n.d.). Basic NMR Concepts.

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.

- PubChem. (n.d.). This compound.

- OpenOChem Learn. (n.d.). Interpreting HNMR.

- The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 MHz) spectrometer.

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.

- Schaefer, T., & Wasylishen, R. (1966). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 44(15), 1840-1843.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.

- The Royal Society of Chemistry. (n.d.). Supporting Information For.

- Weizmann Institute of Science. (n.d.). V J-Coupling.

- Wikipedia. (n.d.). J-coupling.

- University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

- The Royal Society of Chemistry. (n.d.). Supporting Information For.

- Weizmann Institute of Science. (n.d.). V J-Coupling.

- Wikipedia. (n.d.). J-coupling.

- University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. J-coupling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sites.bu.edu [sites.bu.edu]

- 11. rsc.org [rsc.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-2-methoxyquinoline

<_ 2_0_2_6-0_1-0_80_5:3_3:4_5.2_5_0>

This guide provides a comprehensive, technically detailed framework for the mass spectrometry analysis of 6-Bromo-2-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Analytical Imperative for this compound

This compound is a vital heterocyclic compound, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structural integrity and purity are paramount, making mass spectrometry (MS) an indispensable tool for its characterization. This guide outlines a systematic approach to its analysis, leveraging high-resolution mass spectrometry (HRMS) to achieve unambiguous identification and structural elucidation.[2][3]

Section 1: Analyte Profile and Foundational Principles

Before embarking on any analysis, a thorough understanding of the analyte's physicochemical properties is crucial. This knowledge informs every subsequent decision in the analytical workflow, from sample preparation to data interpretation.

Chemical and Physical Properties:

-

Molecular Formula: C₁₀H₈BrNO[4]

-

Molecular Weight (Average): 238.08 g/mol [4]

-

Monoisotopic Mass: 236.97893 Da[4]

The presence of a bromine atom is the most defining feature for the mass spectrometric analysis of this compound. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[7][8] This distinctive signature is a powerful diagnostic tool for identifying bromine-containing compounds.[9]

Section 2: Strategic Sample Preparation for Optimal Analysis

The goal of sample preparation is to present the analyte to the mass spectrometer in a manner that ensures efficient ionization and minimizes interference from the sample matrix.[10][11]

Experimental Protocol: Sample Preparation

-

Solvent Selection: Dissolve the this compound standard in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[12] These solvents are volatile and promote efficient desolvation and ionization.

-

Concentration Optimization: Prepare a stock solution at a concentration of approximately 1 mg/mL. From this, create a working solution in the range of 1-10 µg/mL by diluting with the initial solvent or a mixture of methanol and water.[12] This concentration range is typically suitable for modern ESI-MS instruments, preventing detector saturation while ensuring adequate signal intensity.

-

Filtration (if necessary): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system and MS source.

-

Final Dilution: For direct infusion analysis, further dilute the working solution with a 50:50 mixture of methanol:water containing 0.1% formic acid. The acid promotes protonation, which is essential for positive ion mode ESI.[13]

dot graph SamplePreparationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} . Caption: Workflow for preparing this compound for MS analysis.

Section 3: Instrumentation and Method Optimization

The choice of instrumentation and the fine-tuning of its parameters are critical for acquiring high-quality data.[14] For a molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique due to its soft nature, which typically yields an abundant protonated molecular ion, [M+H]⁺.[15][16]

High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is highly recommended.[17] HRMS provides highly accurate mass measurements, enabling the confident determination of the elemental composition of the molecular ion and its fragments.[2][18]

Optimized Mass Spectrometry Parameters

The following table provides a starting point for method development. These parameters should be optimized for the specific instrument being used.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The quinoline nitrogen is basic and readily accepts a proton. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Cone/Skimmer Voltage | 20 - 40 V | A lower voltage minimizes in-source fragmentation, preserving the molecular ion. |

| Desolvation Gas | Nitrogen | An inert gas that aids in the desolvation of charged droplets. |

| Desolvation Temp. | 250 - 350 °C | Facilitates solvent evaporation without causing thermal degradation. |

| Mass Analyzer | TOF or Orbitrap | Provides high mass accuracy (<5 ppm) for elemental composition determination.[17] |

| Mass Range | 50 - 500 m/z | Encompasses the expected molecular ion and its primary fragments. |

Section 4: Data Interpretation: Decoding the Mass Spectrum

A deep understanding of isotopic patterns and fragmentation mechanisms is essential for accurate spectral interpretation.[19][20]

The Molecular Ion and Its Isotopic Signature

The most crucial feature in the full scan mass spectrum of this compound is the protonated molecular ion, [C₁₀H₉BrNO]⁺. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity at approximately m/z 237.98 and 239.98.

Table of Expected Isotopic Peaks for [C₁₀H₉BrNO]⁺:

| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |

| [M+H]⁺ | ¹²C₁₀¹H₉⁷⁹Br¹⁴N¹⁶O | 237.9862 | 100.0 |

| [M+2+H]⁺ | ¹²C₁₀¹H₉⁸¹Br¹⁴N¹⁶O | 239.9842 | 97.3 |

Accurate mass calculations are based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

To confirm the structure, tandem mass spectrometry (MS/MS) is employed.[2] In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.[21][22]

Proposed Fragmentation Pathway:

The fragmentation of protonated this compound is expected to proceed through several key losses. The methoxy group and the bromine atom are likely points of initial fragmentation.

dot graph FragmentationPathway { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} . Caption: Proposed fragmentation of protonated this compound.

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-containing compounds, leading to a resonance-stabilized ion.[23]

-

Loss of a Methoxy Radical (•CH₃O): Another possible fragmentation pathway involving the methoxy group.

-

Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond.[23]

-

Loss of Carbon Monoxide (CO): Subsequent fragmentation of the ion formed after the initial loss of a methyl radical.

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, yields a wealth of structural information. By leveraging the distinct isotopic signature of bromine and the predictable fragmentation patterns of the quinoline core, high-resolution mass spectrometry provides an unambiguous confirmation of its identity and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals, enabling confident and accurate characterization of this important chemical entity.

References

- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. (n.d.).

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).

- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.

- Mass Spectrometry. (2014, August 6). Chemistry LibreTexts.

- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). PubMed.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development | Request PDF. (n.d.). ResearchGate.

- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.).

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).

- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace.

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.

- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.

- 6-Bromo-2-methoxy-3-benzylquinoline. (2024, April 9). ChemBK.

- Interpretation of Isotope Peaks in Small Molecule LC?MS. (2006, April 1). LCGC International.

- Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease. (n.d.). MDPI.

- ms isotopes: Br and Cl. (n.d.). csbsju.

- Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.

- LC-MS Sample Preparation | Thermo Fisher Scientific - US. (n.d.).

- 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3. (2025, July 24). ChemicalBook.

- This compound | C10H8BrNO | CID 10657538. (n.d.). PubChem.

- This compound | 99455-05-7. (2025, July 16). ChemicalBook.

- One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline. (2015, October 30). LJMU Research Online.

- 3-benzyl-6-bromo-2-methoxyquinoline CAS 654655-69-3. (n.d.). Home Sunshine Pharma.

- 3-Benzyl-6-bromo-2-methoxyquinoline | C17H14BrNO | CID 11667032. (n.d.). PubChem.

- Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. (n.d.). PubMed.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- Buy Online CAS Number 654655-69-3 - TRC - 6-Bromo-2-methoxy-3-benzylquinoline. (n.d.).

- 16.10: Fragmentation Patterns in Mass Spectra. (2020, August 22). Chemistry LibreTexts.

- Fragmentation Pattern in Mass Spectra | PPTX. (n.d.). Slideshare.

- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20).

- This compound. (n.d.). SpectraBase.

- This compound. (n.d.). SpectraBase.

Sources

- 1. This compound | 99455-05-7 [chemicalbook.com]

- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. ms isotopes: Br and Cl [employees.csbsju.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. tecan.com [tecan.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chempap.org [chempap.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of 6-Bromo-2-methoxyquinoline

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromo-2-methoxyquinoline, a key intermediate in pharmaceutical and materials science research. As researchers and drug development professionals, understanding the structural nuances of such molecules is paramount. FT-IR spectroscopy offers a powerful, non-destructive method for confirming the identity and purity of these compounds by probing their molecular vibrations.[1][2][3] This document moves beyond a simple peak-listing, offering a causal explanation for the spectral features based on the molecule's unique electronic and structural characteristics.

The Principle of FT-IR Spectroscopy: A Molecular Vibrational Probe

At its core, FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[4][5] Every functional group possesses distinct vibrational frequencies, making the resulting spectrum a unique molecular "fingerprint".[4] The technique employs an interferometer to measure all frequencies simultaneously, offering significant advantages in speed and signal-to-noise ratio over older dispersive methods.[4][5] For a molecule like this compound, we can predict and interpret its spectrum by dissecting the contributions of its constituent parts: the quinoline ring system, the methoxy group, and the bromine substituent.

Molecular Structure and Key Vibrational Modes

To interpret the spectrum, we must first consider the structure of this compound and the types of vibrations its bonds will exhibit. The key functional groups and their associated vibrational modes (stretching and bending) are the primary contributors to the FT-IR spectrum.

Figure 1: Molecular structure of this compound with key bonds highlighted.

Detailed FT-IR Spectrum Interpretation

The FT-IR spectrum can be broadly divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4] The former is characterized by absorptions from specific functional groups, while the latter contains complex vibrations characteristic of the molecule as a whole.

The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The quinoline ring contains several C-H bonds. These stretching vibrations typically appear as a series of weak to medium bands just above 3000 cm⁻¹.[6][7][8] Their presence is a clear indication of an aromatic system.[8] For this compound, multiple peaks are expected in this region due to the different electronic environments of the protons on the heterocyclic and benzenoid rings.

-

Aliphatic C-H Stretching (3000-2800 cm⁻¹): The methoxy group (-OCH₃) is the only source of aliphatic C-H bonds in the molecule. These will give rise to characteristic stretching vibrations. Expect a distinct, medium-intensity band near 2950-2970 cm⁻¹ for the asymmetric stretch and another near 2840-2860 cm⁻¹ for the symmetric stretch.[9] A weak band diagnostic for the methoxy group may also appear between 2860–2800 cm⁻¹.[9]

-

Aromatic C=C and C=N Stretching (1650-1450 cm⁻¹): The conjugated quinoline ring system will produce a series of sharp, medium-to-strong absorption bands in this region.[6][7] These bands arise from the complex skeletal vibrations of the entire ring. Typically, aromatic compounds show prominent peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[7] The C=N stretching vibration of the pyridine part of the quinoline ring is also expected in this region, often coupled with the C=C vibrations.[10]

The Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)

This region is often complex but provides invaluable structural information.

-

C-H Bending Vibrations:

-

In-Plane Bending (1300-1000 cm⁻¹): Aromatic C-H in-plane bending vibrations appear in this range as a series of weak to medium, sharp absorptions.

-

Out-of-Plane (OOP) Bending (900-675 cm⁻¹): These vibrations are particularly diagnostic of the substitution pattern on the aromatic rings.[6][8] The pattern of hydrogens on the two rings of this compound will give rise to strong, characteristic bands in this lower frequency range. The specific positions can help confirm the substitution pattern.[7]

-

-

C-O Stretching (1300-1000 cm⁻¹): The methoxy group will exhibit strong C-O stretching bands. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹.[11] The band around 1250 cm⁻¹ is often particularly intense and is a key indicator of the aryl-O bond.

-

C-Br Stretching (600-500 cm⁻¹): The carbon-bromine bond stretch is expected to appear as a medium to strong absorption in the far-infrared region.[12] Its presence at the lower end of the typical mid-IR spectrum is a direct confirmation of the bromine substituent.

Summary of Predicted FT-IR Absorptions

The expected vibrational frequencies for this compound are summarized below. This table serves as a quick reference for spectrum analysis.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching (quinoline ring) |

| 2970 - 2950 | Medium | Asymmetric CH₃ Stretching (methoxy) |

| 2860 - 2840 | Medium | Symmetric CH₃ Stretching (methoxy) |

| 1620 - 1580 | Medium-Strong | C=N Stretching (quinoline ring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Skeletal Vibrations |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretching (aryl ether) |

| 1075 - 1020 | Medium-Strong | Symmetric C-O-C Stretching (aryl ether) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

| 600 - 500 | Medium-Strong | C-Br Stretching |

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common due to its minimal sample preparation requirements.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., Isopropanol or Acetone)

-

Lint-free wipes

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Background Spectrum Collection:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residues.

-

Once the crystal is dry, lower the ATR anvil and collect a background spectrum. This is crucial as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Raise the ATR anvil.

-

Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the anvil and apply consistent pressure using the built-in pressure clamp. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

-

-

Sample Spectrum Collection:

-

Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Perform any necessary corrections, such as a baseline correction or an ATR correction if absolute band positions are being compared to transmission data from the literature.

-

Label the significant peaks and compare them to the predicted values in the table above to confirm the compound's identity and purity.

-

-

Cleaning: After analysis, raise the anvil, carefully remove the sample powder, and clean the ATR crystal surface as described in step 2.

Conclusion

The FT-IR spectrum of this compound is rich with information that confirms its complex structure. By systematically analyzing the contributions from the aromatic quinoline core, the aliphatic methoxy group, and the C-Br bond, a confident structural elucidation is achievable. The characteristic bands for aromatic C-H, C=C/C=N, strong C-O ether stretches, and the low-frequency C-Br stretch collectively form a unique spectral fingerprint. This guide provides the foundational knowledge for researchers to interpret their experimental data with a high degree of confidence, ensuring the integrity of their materials and the validity of their subsequent research.

References

- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.

- Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar.

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.

- National Center for Biotechnology Information. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC.

- FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications.

- Muthadi, S., et al. (n.d.). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). ResearchGate.

- Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).

- ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.

- ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...

- JASCO Inc. (n.d.). Theory of FTIR Spectroscopy.

- Semantic Scholar. (n.d.). Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- ResearchGate. (n.d.). Calculated and experimental vibrational frequencies of quinoline (cm⁻¹)[2][13].

- Sureshkumar, B., et al. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH.

- The Journal of Physical Chemistry A. (n.d.). 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities. ACS Publications.

- ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.

- Illinois State University. (2015). Infrared Spectroscopy.

- Marchon, B., Bokobza, L., & Cote, G. (1986). Vibrational frequencies and assignments for oxine and oxine-OD. ResearchGate.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

- (n.d.). Table of Characteristic IR Absorptions.

- (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.

- DergiPark. (2017, October 23). Vibrational Spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functio. International Journal of Chemistry and Technology.

- Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

- (n.d.). IR Spectroscopy Tutorial: Aromatics.

Sources

- 1. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. [PDF] Principles and Applications of Fourier Transform Infra-red ( FTIR ) Process Analysis | Semantic Scholar [semanticscholar.org]

- 4. jascoinc.com [jascoinc.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

6-Bromo-2-methoxyquinoline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-2-methoxyquinoline

Abstract

The unequivocal structure determination of heterocyclic compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This compound is a key substituted quinoline that serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] This guide provides a comprehensive, multi-technique approach to its structure elucidation, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind experimental choices, ensuring a self-validating analytical workflow.

Introduction: The Analytical Imperative

Quinoline derivatives are prevalent scaffolds in medicinal chemistry, valued for their wide range of biological activities.[3][4] The precise characterization of their structure, including substitution patterns, is critical as even minor positional changes can drastically alter pharmacological properties. This compound presents a clear case study for the application of modern analytical techniques. Its structure must be confirmed not only by identifying its constituent atoms and functional groups but also by definitively establishing the connectivity and relative positions of the bromo and methoxy substituents on the quinoline core.

This guide details an integrated analytical strategy, demonstrating how data from orthogonal techniques are synthesized to build an unassailable structural proof. We will begin with a brief overview of its synthesis to understand the molecular context, followed by a systematic application of mass spectrometry (MS) for molecular formula determination, infrared (IR) spectroscopy for functional group identification, and a deep dive into one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy for complete constitutional assignment.

Context: Synthesis of this compound

Understanding the synthetic route provides crucial context for structure elucidation, highlighting the expected product and potential side products. A common and direct method for preparing this compound involves the O-methylation of the corresponding quinolone precursor.[5]

Synthetic Protocol Overview: A mixture of 6-bromo-2(1H)-quinolone and a methylating agent, such as trimethyloxonium tetrafluoroborate, is stirred in a suitable solvent like dichloromethane.[5] The reaction proceeds under an inert atmosphere. Following the reaction period, a basic aqueous workup is performed to neutralize the reaction mixture, and the product is extracted using an organic solvent.[5] The final product is then purified, typically by crystallization.[5]

Caption: Synthesis workflow for this compound.

Mass Spectrometry: Confirming the Elemental Composition

Core Objective: To determine the molecular weight and verify the elemental formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task, providing mass accuracy sufficient to distinguish between compounds with the same nominal mass.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid to promote ionization).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Mode: Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Mass Calibration: Ensure the instrument is calibrated using a known standard immediately before the analysis to guarantee high mass accuracy.

-

Data Analysis: Identify the monoisotopic mass of the most intense peak in the molecular ion cluster and compare it to the theoretical mass calculated for the expected formula.

Data Interpretation & Expected Results

The molecular formula for this compound is C₁₀H₈BrNO. A key validation is the observation of a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 Da for any bromine-containing ion.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₈BrNO | Based on the structure. |

| Theoretical Monoisotopic Mass | 236.97893 Da[6] | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |

| Observed [M+H]⁺ (⁷⁹Br) | ~237.9862 Da | The protonated molecule containing the ⁷⁹Br isotope. |

| Observed [M+H]⁺ (⁸¹Br) | ~239.9842 Da | The protonated molecule containing the ⁸¹Br isotope. |

| Isotopic Pattern | Two peaks of ~1:1 intensity, separated by ~2 Da. | The definitive signature of a single bromine atom in the molecule. |

Confirmation of the molecular formula by HRMS provides a high-confidence foundation upon which the subsequent structural analysis is built.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Core Objective: To identify the key functional groups present in the molecule. While IR spectroscopy will not reveal the substitution pattern, it serves as a rapid and effective method to confirm the presence of the quinoline core and the methoxy group.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.[7]

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Data Interpretation & Expected Absorptions

The IR spectrum of a substituted quinoline is complex, but several characteristic regions provide valuable information.[8][9]

| Wavenumber Range (cm⁻¹) | Vibration Type | Significance |

| 3100–3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic quinoline ring system. |

| 2950–2850 | Aliphatic C-H Stretch | Indicates the C-H bonds of the methoxy (-OCH₃) group. |

| 1620–1570 | Aromatic C=C & C=N Stretch | Characteristic stretching vibrations of the quinoline core.[4][9] |

| ~1270 | Aryl-O Stretch (Asymmetric) | A strong band indicative of the aryl-ether linkage (Ar-O-CH₃).[7] |